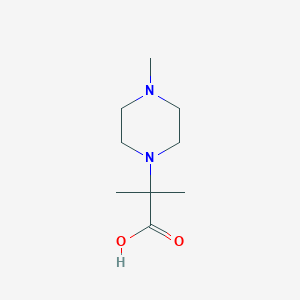

2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid

Descripción

2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid is a piperazine-containing carboxylic acid derivative characterized by a branched alkyl chain and a substituted piperazine ring. Its molecular formula is C₉H₁₈N₂O₂ (molecular weight: 186.25 g/mol). The compound is commonly synthesized via N-alkylation of 4-methylpiperazine with a brominated ester precursor, such as ethyl 2-bromo-2-methylpropanoate, followed by hydrolysis to yield the free carboxylic acid .

The compound’s structural features include:

- A tertiary carbon center bearing both the piperazine and methyl groups.

- A 4-methylpiperazine moiety, which enhances solubility in polar solvents and may influence pharmacological activity.

- A propanoic acid backbone, enabling salt formation (e.g., dihydrochloride or dihydrobromide salts) for improved stability and bioavailability .

Applications span pharmaceutical intermediates (e.g., in drug discovery for CNS or antimicrobial agents) and chemical synthesis (e.g., as a building block for functionalized piperazines) .

Propiedades

IUPAC Name |

2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,8(12)13)11-6-4-10(3)5-7-11/h4-7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGUAWOWMZOBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid typically involves the reaction of 4-methylpiperazine with a suitable precursor, such as 2-bromo-2-methylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially with halogenated precursors.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid is utilized in various fields of scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades and metabolic processes.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

*CAS number corresponds to its dihydrobromide salt.

Pharmacological and Physicochemical Properties

Solubility and Stability

- 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid exhibits moderate water solubility in its free acid form but significantly improved solubility as salts (e.g., dihydrobromide: C₉H₂₀Br₂N₂O₂, MW: 372.08 g/mol) .

- Comparatively, 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester () is lipophilic due to the chlorophenyl and ester groups, favoring organic-phase reactions .

Pharmaceutical Development

- The racemic mixture of 2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid is often compared to its (R)-enantiomer (), which may exhibit superior target selectivity in receptor-binding studies .

- Impurities like (2RS)-2-(4-Ethylphenyl)-propanoic acid () are monitored during manufacturing to ensure compliance with regulatory guidelines (e.g., European Pharmacopoeia) .

Industrial Use Cases

Actividad Biológica

2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Pharmacological Properties

The biological activities of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid have been explored in various studies, particularly in relation to its antimalarial properties and interactions with specific biological targets.

Antimalarial Activity

A notable study investigated the synthesis of several derivatives of 4-aminoquinoline, including those containing piperazine moieties. These derivatives exhibited significant activity against chloroquine-resistant strains of Plasmodium falciparum. The study highlighted that compounds with piperazine structures showed improved efficacy in inhibiting β-hematin formation, a critical process in the malaria parasite's lifecycle. The IC50 values for the most potent compounds ranged from 0.14 to 0.27 mM, indicating strong antiplasmodial activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of the compound indicated that modifications at the piperazine nitrogen significantly influenced biological activity. For instance, the introduction of different substituents on the piperazine ring was correlated with enhanced antimalarial efficacy. Compounds derived from glycine, leucine, and phenylalanine showed promising results against both chloroquine-sensitive and resistant strains .

Study 1: Antiplasmodial Activity

In vitro assays were conducted to evaluate the antiplasmodial activity of synthesized compounds. The results demonstrated that derivatives with specific hydrophobic substitutions at the chiral center exhibited excellent activity against resistant strains of P. falciparum. The study provided a comprehensive analysis of the relationship between chemical structure and biological activity, emphasizing the importance of hydrophobic interactions in enhancing drug efficacy .

Study 2: In Vivo Efficacy

Further research involved in vivo models where selected compounds were tested for their ability to suppress parasitemia. Some derivatives achieved a 100% suppression rate on day four post-treatment, showcasing their potential as effective antimalarial agents .

Data Summary

The following table summarizes key findings related to the biological activity of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid and its derivatives:

| Compound Name | Target Activity | IC50 (mM) | Efficacy (In Vivo) |

|---|---|---|---|

| Compound A | Antimalarial | 0.14 | 100% suppression |

| Compound B | β-Hematin formation | 0.27 | Moderate |

| Compound C | Chloroquine-resistant | <0.10 | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-methylpropanoic acid derivatives and 4-methylpiperazine. A typical protocol involves refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to deprotonate the piperazine nitrogen . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) ensures minimal byproducts .

Q. What experimental techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves the stereochemistry of the piperazine ring and confirms the spatial arrangement of substituents.

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ ~3.4 ppm (piperazine N–CH₂), δ ~1.4 ppm (C–CH₃), and δ ~12.5 ppm (carboxylic acid proton) .

- HRMS : Expected [M+H]⁺ at m/z 229.165 (calculated for C₁₀H₁₉N₂O₂⁺) .

Q. How can analytical methods be developed to detect and quantify impurities in this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm effectively separates impurities. Common impurities include unreacted piperazine derivatives (retention time ~4.2 min) and esterified byproducts (e.g., methyl esters from incomplete hydrolysis, RT ~6.8 min) . LC-MS/MS further identifies trace impurities via fragmentation patterns .

Advanced Research Questions

Q. What pharmacological targets or biological activities have been hypothesized for this compound?

- Methodological Answer : The piperazine moiety suggests potential as a CNS agent, targeting serotonin (5-HT) or dopamine receptors. In silico docking studies (AutoDock Vina) predict high affinity for 5-HT₁A (ΔG ≈ -9.2 kcal/mol) due to hydrogen bonding with Asp116 and hydrophobic interactions with Phe112 . In vitro assays (radioligand binding) validate receptor affinity, with IC₅₀ values compared to reference standards like buspirone .

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Catalyst screening : Pd/C (5% w/w) in hydrogenation reactions reduces nitro intermediates with >90% yield .

- Solvent effects : Switching from DMF to THF reduces side reactions (e.g., esterification) while maintaining solubility .

- Flow chemistry : Continuous-flow reactors (residence time: 30 min, 80°C) enhance reproducibility and reduce batch-to-batch variability .

Q. What toxicological evaluations are necessary before preclinical studies?

- Methodological Answer :

- Acute toxicity : OECD 423 guidelines (oral LD₅₀ in rats) assess lethality and organ damage .

- Genotoxicity : Ames test (TA98 strain) evaluates mutagenic potential at concentrations up to 1 mg/mL .

- Metabolic stability : Hepatocyte incubation (37°C, 4 h) identifies major metabolites via UPLC-QTOF .

Q. How does structural modification of the piperazine ring affect bioactivity?

- Methodological Answer :

- Substituent effects : Adding electron-withdrawing groups (e.g., –CF₃) to the piperazine N-methyl group increases metabolic stability (t₁/₂ > 6 h in liver microsomes) but reduces solubility .

- Ring expansion : Replacing piperazine with homopiperazine lowers 5-HT₁A affinity (IC₅₀ shift from 12 nM to 45 nM) due to altered conformational strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.